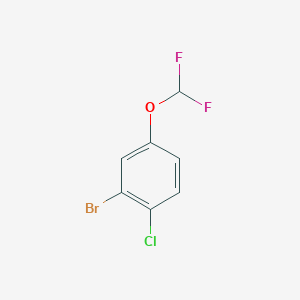

2-Bromo-1-chloro-4-(difluoromethoxy)benzene

Description

BenchChem offers high-quality 2-Bromo-1-chloro-4-(difluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-chloro-4-(difluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-chloro-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKJIEMJTXQKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Difluoromethoxy Group: A Strategic Lever in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Classical Bioisosteres

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. While the trifluoromethyl (-CF3) group is well-established, the difluoromethoxy (-OCF2H) group has emerged as a more nuanced and versatile substituent. It provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions, often overcoming the limitations of more traditional bioisosteres. This guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, grounded in mechanistic principles and supported by practical, field-proven insights.

Part 1: Decoding the Physicochemical Nuances of the Difluoromethoxy Group

The difluoromethoxy group's utility stems from its distinct electronic and steric properties, which often place it in a "sweet spot" between its methoxy (-OCH3) and trifluoromethoxy (-OCF3) counterparts.

Lipophilicity: A Tale of Dynamic Polarity

A molecule's lipophilicity, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. Unlike the consistently lipophilic -OCF3 group, the -OCF2H group exhibits "dynamic lipophilicity"[1]. This arises from its ability to adopt different conformations with varying dipole moments, allowing it to adapt to its molecular environment[2]. This conformational flexibility can be a key advantage in optimizing a drug's solubility and permeability.

| Group | Hansch-Fujita Lipophilicity Parameter (π) | Key Characteristics |

| Methoxy (-OCH3) | -0.02 | Generally hydrophilic |

| Difluoromethoxy (-OCF2H) | +0.2 to +0.6 | Moderately lipophilic with dynamic character [1] |

| Trifluoromethoxy (-OCF3) | +1.04 | Highly lipophilic[1] |

The Unexpected Hydrogen Bond Donor

A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor. The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to engage in hydrogen bonding interactions[2][3]. This is a stark contrast to the methoxy and trifluoromethoxy groups, which lack this capability. This allows the -OCF2H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing binding affinity to a biological target[3][4]. The strength of this interaction is quantified by the Abraham hydrogen bond acidity parameter (A), with values for difluoromethyl anisoles ranging from 0.085 to 0.126, similar to thiophenol and aniline[4][5].

Caption: Hydrogen bonding interaction of the -OCF2H group.

Stereoelectronic Effects and Conformational Control

The introduction of the difluoromethoxy group can significantly influence the conformation of a molecule. The C-O bond of an aryl difluoromethyl ether can rotate, leading to different spatial arrangements of the fluorine and hydrogen atoms relative to the aromatic ring[2]. These conformational preferences can be critical for optimal binding to a target protein by presenting the appropriate pharmacophoric elements.

Caption: Conformational flexibility of the aryl difluoromethyl ether.

Part 2: Enhancing Pharmacokinetic Properties and Overcoming Metabolic Liabilities

The physicochemical properties of the difluoromethoxy group directly translate into tangible benefits in drug design, particularly in improving metabolic stability.

Blocking Metabolic Hotspots

A primary application of the difluoromethoxy group is to replace a methoxy group at a site of metabolic vulnerability. The O-demethylation of methoxy groups is a common metabolic pathway mediated by cytochrome P450 enzymes. The rate-limiting step of this process is the abstraction of a hydrogen atom from the methyl group. By replacing the hydrogens with fluorine atoms, this metabolic pathway is effectively blocked, leading to a longer drug half-life and reduced clearance[3][6].

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Differential Reactivity of C-Br vs. C-Cl Bonds in 2-Bromo-1-chloro-4-(difluoromethoxy)benzene

This in-depth technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the synthetically valuable building block, 2-Bromo-1-chloro-4-(difluoromethoxy)benzene. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the selective chemistry of this molecule in complex organic synthesis.

Introduction: The Strategic Value of Selective Halogen Reactivity

Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively functionalize one halogen over another in the same molecule opens up efficient and elegant synthetic pathways, avoiding the need for cumbersome protection-deprotection strategies. The subject of this guide, 2-Bromo-1-chloro-4-(difluoromethoxy)benzene, is a prime example of a molecule where the inherent differences in the C-Br and C-Cl bonds can be exploited to achieve regioselective transformations. This guide will elucidate the fundamental principles governing this differential reactivity and provide practical protocols for its application.

Fundamental Principles of Carbon-Halogen Bond Reactivity in Aryl Halides

The reactivity of a carbon-halogen bond in an aryl halide is primarily governed by its bond dissociation energy (BDE). Generally, the strength of the C-X bond increases in the order C-I < C-Br < C-Cl < C-F.[1][2][3] This trend is a direct consequence of the better orbital overlap between the carbon and the halogen as the size of the halogen atom decreases.

| Bond | Average Bond Energy (kJ/mol) |

| C-Br | ~276 |

| C-Cl | ~339 |

Table 1: Comparison of average bond dissociation energies.[4]

This difference in bond strength is the cornerstone of selective cross-coupling and metallation reactions. The weaker C-Br bond can be cleaved under conditions that leave the more robust C-Cl bond intact.

Furthermore, aryl halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts.[5][6] This is attributed to the resonance stabilization between the lone pairs of the halogen and the aromatic π-system, which imparts a partial double-bond character to the C-X bond.[2][7]

Analysis of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene

In 2-Bromo-1-chloro-4-(difluoromethoxy)benzene, several factors influence the reactivity of the C-Br and C-Cl bonds:

-

Inherent Bond Strength: As established, the C-Br bond is intrinsically weaker and therefore more susceptible to cleavage than the C-Cl bond.

-

Electronic Effects of the Difluoromethoxy Group: The difluoromethoxy (-OCHF2) group is a moderately electron-withdrawing substituent.[8][9][10] This is due to the strong inductive effect of the two fluorine atoms, which is somewhat counteracted by the resonance donation of the oxygen lone pair. An electron-withdrawing group generally enhances the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions by making the aromatic ring more electron-deficient and thus more susceptible to oxidative addition.[11][12]

-

Steric Hindrance: The bromine and chlorine atoms are situated ortho to each other. While steric hindrance can play a role in reactivity, in this case, the primary determinant of selectivity is the difference in bond energies.

The interplay of these factors makes 2-Bromo-1-chloro-4-(difluoromethoxy)benzene an excellent substrate for sequential, site-selective functionalization.

Exploiting Differential Reactivity: Experimental Protocols

The selective reactivity of the C-Br bond can be harnessed in a variety of synthetic transformations. Below are detailed protocols for two common and powerful reactions.

Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple a boronic acid at the C-Br position.

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

-

Reagents and Materials:

-

2-Bromo-1-chloro-4-(difluoromethoxy)benzene (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

-

Triphenylphosphine (PPh3) or a more specialized ligand like SPhos or XPhos (0.04 equiv)

-

Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 equiv)

-

Toluene/Water (4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-Bromo-1-chloro-4-(difluoromethoxy)benzene, the arylboronic acid, and the base.

-

In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)2 and the phosphine ligand in a small amount of the toluene/water mixture.

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-1-chloro-4-(difluoromethoxy)benzene.

-

Causality Behind Experimental Choices:

-

Catalyst System: The choice of a palladium catalyst with a suitable phosphine ligand is crucial for efficient and selective C-Br activation.[13] While simple ligands like PPh3 can be effective, more electron-rich and sterically bulky ligands often provide higher turnovers and better selectivity for activating the C-Br bond over the C-Cl bond.[14]

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

-

Solvent System: A biphasic solvent system like toluene/water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Selective Grignard Reagent Formation

The formation of a Grignard reagent is another reaction that can be performed selectively at the C-Br position due to its higher reactivity with magnesium metal.[15][16]

Protocol: Selective Grignard Formation at the C-Br Position

-

Reagents and Materials:

-

2-Bromo-1-chloro-4-(difluoromethoxy)benzene (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

A small crystal of iodine (as an initiator)

-

Electrophile (e.g., an aldehyde, ketone, or CO2)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Standard laboratory glassware for anhydrous, inert atmosphere reactions

-

-

Procedure:

-

Activate the magnesium turnings in a flame-dried Schlenk flask under an inert atmosphere. Add the iodine crystal, which will sublime and coat the magnesium surface.

-

Add anhydrous THF or diethyl ether to the flask.

-

Slowly add a solution of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene in the same anhydrous solvent to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting Grignard reagent, 2-chloro-4-(difluoromethoxy)phenylmagnesium bromide, can then be reacted in situ with a desired electrophile.

-

Cool the reaction mixture to 0 °C and slowly add a solution of the electrophile in the anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the product by column chromatography or distillation.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water, and will be quenched to form the corresponding hydrocarbon.[17][18] Therefore, strict anhydrous conditions are paramount for success.

-

Initiation: The reaction between aryl halides and magnesium can be slow to initiate. The use of iodine helps to clean the magnesium surface and facilitate the reaction.

-

Solvent: Ethereal solvents like THF and diethyl ether are essential as they solvate the magnesium center, stabilizing the Grignard reagent.[17]

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic steps and logical relationships discussed in this guide.

Caption: Simplified catalytic cycle for the selective Suzuki-Miyaura coupling.

Sources

- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 2. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aryl halides are less reactive towards nucleophilic substitution reaction as compared to alkyl halides due to [allen.in]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. quora.com [quora.com]

- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 9. researchgate.net [researchgate.net]

- 10. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. reddit.com [reddit.com]

- 17. Grignard reagent - Wikipedia [en.wikipedia.org]

- 18. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds Using 2-Bromo-1-chloro-4-(difluoromethoxy)benzene

Abstract

This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the strategic utilization of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene in the synthesis of complex biaryl and substituted aromatic compounds. The inherent differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is exploited to enable selective, sequential palladium-catalyzed cross-coupling reactions. This document details field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with an emphasis on the causal factors influencing catalyst selection, reaction conditions, and chemoselectivity.

Introduction: A Versatile Building Block for Modern Synthesis

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Their synthesis often relies on robust and versatile cross-coupling methodologies. 2-Bromo-1-chloro-4-(difluoromethoxy)benzene has emerged as a particularly valuable building block for the construction of intricate molecular architectures.

Its utility is rooted in two key features:

-

The Difluoromethoxy (-OCF₂H) Group: This moiety is a bioisostere of hydroxyl or methoxy groups. Its inclusion can significantly enhance metabolic stability, improve lipophilicity, and modulate pKa, making it a desirable feature in drug design.[1][2]

-

Orthogonal Halogen Reactivity: The presence of both bromine and chlorine on the aromatic ring allows for programmed, sequential functionalization. The C-Br bond is substantially more reactive towards palladium-catalyzed oxidative addition than the more robust C-Cl bond.[3] This reactivity differential (generally I > Br > OTf > Cl) enables the selective coupling at the C-Br position under relatively mild conditions, leaving the C-Cl bond intact for a subsequent, more forcing cross-coupling event.

This guide will provide the strategic framework and practical protocols to harness this differential reactivity for the efficient synthesis of mono- and di-substituted biaryl compounds.

Reagent Profile and Physicochemical Properties

A thorough understanding of the substrate's properties is fundamental to successful reaction development.

| Property | Value |

| IUPAC Name | 2-Bromo-1-chloro-4-(difluoromethoxy)benzene |

| CAS Number | 1214333-79-1 |

| Molecular Formula | C₇H₄BrClF₂O |

| Molecular Weight | 257.46 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | Approx. 215-220 °C (Predicted) |

| Density | Approx. 1.7 g/cm³ (Predicted) |

Note: Physical properties are based on commercially available data and computational predictions, as extensive literature values are not available.

Core Application: Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for C-C bond formation.[4][5] The following protocols leverage the reactivity hierarchy of the C-Br and C-Cl bonds to achieve selective mono- and di-arylation.

Principle of the Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-X (in this case, C-Br) bond. This is typically the rate-determining and selectivity-determining step.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Chemoselective Coupling at the C-Br Position

This protocol is designed to selectively target the more labile C-Br bond while preserving the C-Cl bond for subsequent transformations. Standard palladium catalysts are typically sufficient for this transformation.

Materials & Equipment:

-

2-Bromo-1-chloro-4-(difluoromethoxy)benzene (1.0 eq.)

-

Arylboronic acid (1.1 - 1.2 eq.)

-

Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq.)

-

Solvent: 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/EtOH/H₂O (4:1:1 v/v)

-

Schlenk flask or sealed reaction vial, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen).

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-1-chloro-4-(difluoromethoxy)benzene (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

-

Solvent Addition: Degas the solvent mixture by bubbling with inert gas for 20-30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, higher Rf spot (in non-polar eluents).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-(Aryl)-1-chloro-4-(difluoromethoxy)benzene product.

Causality & Expertise:

-

Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for activating C-Br bonds. Pd(dppf)Cl₂ offers greater stability and is often effective for a wider range of boronic acids.

-

Base Selection: An aqueous base like K₂CO₃ is cost-effective and facilitates the transmetalation step. Cs₂CO₃ is more soluble and often provides better results for challenging substrates.

-

Solvent System: A biphasic solvent system is crucial. The organic solvent (Dioxane or Toluene) solubilizes the organic components and catalyst, while water is necessary to dissolve the inorganic base.[6]

Protocol 2: Sequential Coupling at the C-Cl Position

Activating the stronger C-Cl bond requires a more potent catalytic system. This protocol uses the product from Protocol 1 as the starting material.

Materials & Equipment:

-

2-(Aryl)-1-chloro-4-(difluoromethoxy)benzene (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

-

Ligand: SPhos, XPhos, or RuPhos (2-8 mol%)

-

Base: K₃PO₄ or CsF (2.0 - 3.0 eq.)

-

Solvent: 1,4-Dioxane or t-BuOH/H₂O

-

Microwave reactor or sealed pressure vessel for high-temperature reactions.

Step-by-Step Methodology:

-

Reaction Setup: In a microwave vial, combine the chloro-biaryl starting material (1.0 eq.), the second arylboronic acid (1.3 eq.), the base (e.g., K₃PO₄, 2.5 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., SPhos, 3.5 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane).

-

Reaction Execution: Seal the vial and heat the mixture to 100-140 °C (microwave or oil bath). Higher temperatures are often required for C-Cl activation.

-

Monitoring: Monitor for completion (typically 12-24 hours).

-

Work-up & Purification: Follow the same procedure as described in Protocol 1.

Causality & Expertise:

-

Advanced Catalyst System: The C-Cl bond is less susceptible to oxidative addition.[3] Bulky, electron-rich phosphine ligands like SPhos or XPhos are essential. They promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is necessary to cleave the stronger C-Cl bond.

-

Stronger Base/Anhydrous Conditions: A stronger, non-aqueous base like K₃PO₄ is often more effective for these challenging couplings.

Caption: Workflow for sequential Suzuki-Miyaura cross-coupling.

Expanded Applications: Diversifying the Core Structure

The differential reactivity of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene extends to other critical C-C and C-N bond-forming reactions. The same selectivity principles apply: the C-Br bond will react under milder conditions than the C-Cl bond.

Caption: Versatile cross-coupling pathways from the starting material.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, crucial for synthesizing anilines and their derivatives.

-

Principle: A palladium-catalyzed cross-coupling of an aryl halide with a primary or secondary amine.

-

Selective Protocol (C-Br): Use a catalyst system like Pd₂(dba)₃ with a ligand such as BINAP or Xantphos and a strong base like NaOt-Bu or LHMDS. Milder conditions (60-80 °C) will favor reaction at the C-Br position.

-

Sequential Protocol (C-Cl): The resulting chloro-arylamine can be subjected to a second amination using a more active Buchwald-Hartwig catalyst system (e.g., with a Josiphos or Buchwald-type ligand) at higher temperatures (100-120 °C).

Sonogashira Coupling

This reaction forms a C-C bond between an aryl halide and a terminal alkyne, yielding arylalkynes.[7][8]

-

Principle: Typically employs a dual catalytic system of palladium and a copper(I) co-catalyst (e.g., CuI).[7][9]

-

Selective Protocol (C-Br): A standard Sonogashira system (e.g., Pd(PPh₃)₂Cl₂/CuI) with an amine base (e.g., Et₃N or DIPEA) at room temperature to 50 °C will selectively couple the alkyne at the C-Br position.

-

Sequential Protocol (C-Cl): Coupling at the C-Cl position is more challenging and often requires higher temperatures and specialized ligandless or copper-free conditions to avoid side reactions.[10]

Conclusion

2-Bromo-1-chloro-4-(difluoromethoxy)benzene is a powerful and strategic building block for constructing functionalized biaryl and aromatic compounds. By understanding and applying the principles of differential halogen reactivity, chemists can achieve selective, sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust starting point for researchers to develop efficient and controlled syntheses, enabling the rapid generation of complex molecules for applications in drug discovery and materials science.

References

-

PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-[chloro(difluoro)methoxy]benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 1-bromo-2-chloro-4-(difluoromethyl)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 8(19), 4561–4564. Retrieved from [Link]

-

Procter, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6219-6234. Retrieved from [Link]

-

Garg, N. K., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6039-6056. Retrieved from [Link]

-

Saini, V., & Kumar, S. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Catalysis, 12(21), 13322-13355. Retrieved from [Link]

-

ResearchGate. (2021). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Retrieved from [Link]

-

ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]

-

Arundhathi, K. V., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 4823-4834. Retrieved from [Link]

-

Liu, Z., & Marder, T. B. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(23), 11573–11583. Retrieved from [Link]

-

Santoro, S., et al. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 9(37), 12489–12500. Retrieved from [Link]

-

ResearchGate. (2019). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Retrieved from [Link]

-

Besset, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7115-7164. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

MDPI. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

National Institutes of Health. (2011). C–H Bond Activation at Palladium(IV) Centers. Retrieved from [Link]

-

National Institutes of Health. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]

-

ResearchGate. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

-

Wiley Online Library. (2013). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Retrieved from [Link]

-

National Institutes of Health. (2016). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Ligand Selection for Selective Suzuki Reaction of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene

Introduction: The Challenge of Chemoselectivity in Dihaloarene Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is widespread.[1] However, the use of polyhalogenated aromatic substrates, such as 2-Bromo-1-chloro-4-(difluoromethoxy)benzene, introduces a significant challenge: chemoselectivity. The goal is to selectively functionalize one halogenated position while leaving the other intact for subsequent transformations. This selective approach is crucial for the efficient synthesis of complex molecules.

The reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki catalytic cycle generally follows the order I > Br > Cl.[3] This inherent difference in reactivity provides a basis for selectivity. However, achieving high selectivity, particularly between a bromo and a chloro substituent on the same aromatic ring, requires careful control over the reaction conditions, with the choice of ligand being the most critical factor. This guide provides a detailed technical overview and practical protocols for the rational selection of ligands to achieve a selective Suzuki-Miyaura coupling at the C-Br bond of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene.

Mechanistic Considerations: The Role of the Ligand in Controlling Selectivity

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a pivotal role in each of these steps by modulating the steric and electronic properties of the palladium catalyst.

-

Oxidative Addition: This is often the rate-limiting step and is highly sensitive to the nature of the aryl halide and the ligand. Electron-rich ligands enhance the electron density on the palladium center, promoting its insertion into the carbon-halogen bond. For the less reactive C-Cl bond, highly electron-rich and bulky ligands are often required.[5] To achieve selectivity for the more reactive C-Br bond, a ligand that is sufficiently electron-donating to facilitate C-Br activation but not so reactive as to significantly promote C-Cl activation under the chosen reaction conditions is needed.

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid.[6] The ligand's steric bulk can influence the rate of transmetalation.

-

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Bulky ligands can promote this step by creating steric pressure around the metal center, favoring the release of the product.

The interplay of these ligand effects is crucial for achieving high chemoselectivity in the Suzuki coupling of dihaloarenes.

Ligand Selection Strategy for 2-Bromo-1-chloro-4-(difluoromethoxy)benzene

Given the reactivity difference between the C-Br and C-Cl bonds, the primary goal is to identify a ligand that promotes efficient coupling at the C-Br position while minimizing the competing reaction at the C-Cl position. The difluoromethoxy group at the 4-position is an electron-withdrawing group, which will increase the reactivity of both halogenated positions towards oxidative addition compared to an unsubstituted benzene ring.

A systematic approach to ligand selection involves screening a panel of ligands with varying steric and electronic properties. Buchwald-type biaryl phosphine ligands are an excellent starting point due to their proven efficacy in a wide range of cross-coupling reactions, including those involving challenging substrates.[5]

Below is a table summarizing a proposed ligand screening panel with a rationale for their inclusion:

| Ligand Class | Specific Ligand(s) | Rationale for Inclusion | Expected Outcome for C-Br Selectivity |

| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos | These are highly active ligands known to promote the coupling of aryl chlorides. By carefully controlling reaction temperature and time, they might offer a window of selectivity for the more reactive C-Br bond. | Moderate to high, but risk of overreaction to form the dichloro-coupled product. |

| Less Bulky Monophosphines | P(t-Bu)₃, PCy₃ | These ligands are less sterically demanding than the Buchwald-type ligands and may offer improved selectivity by being less effective at activating the C-Cl bond. | Potentially high selectivity, but may require higher catalyst loading or longer reaction times. |

| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | dppf is a robust ligand that often provides good results in a variety of Suzuki couplings. Its electronic and steric profile may strike a good balance for selective C-Br activation. | Good to high selectivity is often observed with this versatile ligand. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong sigma-donors and can be highly effective for activating C-Cl bonds. Their inclusion in the screen is to explore the limits of reactivity and selectivity. | Likely to be less selective, but important to test for a comprehensive screen. |

Experimental Protocols

Protocol 1: High-Throughput Ligand Screening

High-throughput experimentation (HTE) is a powerful tool for rapidly identifying optimal reaction conditions.[7] This protocol outlines a 24-well plate-based screen to evaluate the performance of different ligands.

Materials:

-

2-Bromo-1-chloro-4-(difluoromethoxy)benzene

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)

-

Ligand panel (see table above)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Internal standard (e.g., dodecane)

-

24-well reaction block with magnetic stirring capabilities

-

GC-MS or LC-MS for analysis

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene and the internal standard in the reaction solvent.

-

Prepare a stock solution of the arylboronic acid in the reaction solvent.

-

Prepare a stock solution of the base in water.

-

Prepare individual stock solutions of each ligand and the palladium source in the reaction solvent.

-

-

Reaction Plate Setup:

-

To each well of the 24-well plate, add the appropriate volume of the palladium and ligand stock solutions.

-

Add the stock solution of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene to each well.

-

Add the stock solution of the arylboronic acid to each well.

-

Initiate the reaction by adding the aqueous base solution to each well.

-

-

Reaction Execution:

-

Seal the reaction plate and place it in the reaction block pre-heated to the desired temperature (e.g., 80 °C).

-

Stir the reactions for a set period (e.g., 12 hours).

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the plate to room temperature.

-

Quench each reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Analyze the organic layer of each well by GC-MS or LC-MS to determine the conversion of the starting material and the ratio of the mono-bromo-coupled product to the di-coupled product and any other side products.

-

Protocol 2: Preparative Scale Selective Suzuki Coupling

This protocol is for a larger-scale reaction based on the optimized conditions identified from the HTE screen.

Materials:

-

2-Bromo-1-chloro-4-(difluoromethoxy)benzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Optimal ligand (e.g., dppf, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add 2-Bromo-1-chloro-4-(difluoromethoxy)benzene, the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent mixture to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.[4]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.

-

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Ligand Screening Workflow

Caption: Workflow for high-throughput ligand screening.

Conclusion and Future Perspectives

The selective functionalization of dihaloaromatic compounds is a critical endeavor in modern organic synthesis. For a substrate such as 2-Bromo-1-chloro-4-(difluoromethoxy)benzene, achieving high chemoselectivity in the Suzuki-Miyaura coupling hinges on the rational selection of the palladium ligand. A systematic screening of ligands with diverse steric and electronic properties, as outlined in this guide, provides a robust strategy for identifying the optimal catalyst system. While Buchwald-type ligands are powerful tools for activating challenging C-Cl bonds, careful modulation of reaction conditions or the selection of less reactive ligands may be necessary to favor selective C-Br coupling. The protocols provided herein serve as a comprehensive starting point for researchers aiming to tackle this synthetic challenge, enabling the efficient construction of valuable molecular architectures.

References

Sources

- 1. youtube.com [youtube.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. unchainedlabs.com [unchainedlabs.com]

The Strategic Utility of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene in the Synthesis of Advanced Agrochemicals

Introduction: The Architectural Significance of Fluorinated Building Blocks

In the competitive landscape of modern agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic effects, can significantly improve the efficacy and biological profile of active ingredients.[1] Within this context, 2-Bromo-1-chloro-4-(difluoromethoxy)benzene emerges as a highly versatile and valuable building block for the synthesis of a new generation of herbicides and fungicides. Its trifunctionalized aromatic core, featuring a reactive bromine atom, a stabilizing chlorine atom, and a bio-isosterically significant difluoromethoxy group, offers a powerful platform for the construction of complex molecular architectures.[2]

This technical guide provides an in-depth exploration of the applications of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene in agrochemical synthesis. We will delve into its physicochemical properties, examine its role in the synthesis of key agrochemical classes, and provide detailed, field-proven protocols for its utilization in pivotal synthetic transformations. The causality behind experimental choices will be elucidated to empower researchers and drug development professionals in their quest for novel and effective crop protection solutions.

Physicochemical Properties and Strategic Advantages

The unique substitution pattern of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene dictates its reactivity and utility as a synthetic intermediate. A comprehensive understanding of its properties is crucial for designing efficient and robust synthetic routes.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₇H₄BrClF₂O | Provides the elemental composition. |

| Molecular Weight | 257.46 g/mol [3] | Essential for stoichiometric calculations in reaction protocols. |

| Appearance | Likely a liquid or low-melting solid | Influences handling and reaction setup procedures. |

| Key Functional Groups | Bromine, Chlorine, Difluoromethoxy, Aromatic Ring | The bromine atom is the primary site for cross-coupling reactions. The chlorine and difluoromethoxy groups modulate the electronic properties and steric environment of the ring, influencing reactivity and the biological activity of the final product. The difluoromethoxy group is a key pharmacophore in many modern agrochemicals.[4] |

The strategic placement of the bromine and chlorine atoms allows for selective functionalization. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling sequential and site-selective modifications.[5]

Application in Agrochemical Synthesis: A Focus on Pyrazole-Based Herbicides

While direct synthesis of a commercial agrochemical from 2-Bromo-1-chloro-4-(difluoromethoxy)benzene is not explicitly detailed in publicly available literature, its structural motifs are present in several cutting-edge herbicides. A prime example is the isoxazoline herbicide class, which includes compounds like pyroxasulfone.[6] The synthesis of such molecules often involves the coupling of a substituted phenyl ring with a heterocyclic core. The difluoromethoxy group is a critical component of pyroxasulfone's efficacy.[7]

Based on established synthetic methodologies for pyrazole-containing herbicides, we can propose a highly plausible synthetic pathway utilizing 2-Bromo-1-chloro-4-(difluoromethoxy)benzene. This involves a key cross-coupling step to form a biaryl linkage, a common strategy in the synthesis of complex agrochemicals.[8]

Proposed Synthetic Pathway to a Pyrazole-Based Herbicide Intermediate

The following workflow illustrates the strategic use of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene in the synthesis of a key intermediate for a pyrazole-based herbicide.

Caption: Proposed synthetic workflow for a pyrazole-based herbicide intermediate.

Experimental Protocols: Harnessing the Reactivity of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene

The following protocols are representative of the key transformations involving 2-Bromo-1-chloro-4-(difluoromethoxy)benzene and are based on well-established procedures for similar substrates.

Protocol 1: Synthesis of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene via Diazotization

This protocol describes a plausible synthesis of the title compound from the corresponding aniline, a common method for introducing bromine to an aromatic ring.[9][10]

Reaction Scheme:

4-Amino-2-chloro-1-(difluoromethoxy)benzene → [Diazonium Salt] → 2-Bromo-1-chloro-4-(difluoromethoxy)benzene

Materials:

-

4-Amino-2-chloro-1-(difluoromethoxy)benzene

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-Amino-2-chloro-1-(difluoromethoxy)benzene (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Bromo-1-chloro-4-(difluoromethoxy)benzene.

-

Causality of Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) Bromide: This acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium group with a bromine atom.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene with a pyrazole boronic ester, a key step in the synthesis of many pyrazole-based agrochemicals.[8][11]

Reaction Scheme:

2-Bromo-1-chloro-4-(difluoromethoxy)benzene + Pyrazole Boronic Ester → 2-(Substituted-pyrazolyl)-1-chloro-4-(difluoromethoxy)benzene

Materials:

-

2-Bromo-1-chloro-4-(difluoromethoxy)benzene

-

Substituted pyrazole boronic acid or ester (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-1-chloro-4-(difluoromethoxy)benzene (1.0 eq), the pyrazole boronic ester (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Add the degassed solvent via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Causality of Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

-

Base: The base is required to activate the boronic acid/ester for the transmetalation step.

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling Considerations

As with all halogenated aromatic compounds, 2-Bromo-1-chloro-4-(difluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion: A Versatile Scaffold for Future Agrochemicals

2-Bromo-1-chloro-4-(difluoromethoxy)benzene represents a strategically important building block for the development of next-generation agrochemicals. Its unique combination of reactive sites and a key fluorinated moiety provides chemists with a powerful tool for accessing novel and effective active ingredients. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this versatile intermediate in their synthetic endeavors. The continued exploration of such fluorinated building blocks will undoubtedly pave the way for the discovery of more sustainable and efficient crop protection solutions.

References

-

A document on the synthesis of 2-bromo-1,3-dimethoxybenzene. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2-Bromo-1-chloro-4-fluorobenzene. PubChem. (n.d.). Retrieved from [Link]

-

2-Bromo-1-(3-chloro-5-fluorophenoxy)-4-(difluoromethylsulfonyl)benzene. PubChem. (n.d.). Retrieved from [Link]

-

A Process For The Preparation Of Pyroxasulfone. Quick Company. (n.d.). Retrieved from [Link]

-

Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. SCI Journals. Retrieved from [Link]

- Method for producing 1-bromo-2-chloro-4-fluorobenzene. Google Patents. (n.d.).

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. (n.d.). Retrieved from [Link]

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Hu, J., et al. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Chinese Chemical Letters, 32(11), 3299-3308.

-

Synthesis method of pyroxasulfone. Eureka | Patsnap. (n.d.). Retrieved from [Link]

- Process and intermediates for the preparation of pyroxasulfone, fenoxasulfone and various sulfone analogs of 5,5-dimethyl-4h-1,2-oxazole. Google Patents. (n.d.).

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved from [Link]

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents. (n.d.).

-

(2024, January 16). (PDF) Recent developments in fluorine-containing pesticides. ResearchGate. Retrieved from [Link]

-

Process for the preparation of pyroxasulfone. European Patent Office - EP 4480951 A1 - EPO. (2024, December 25). Retrieved from [Link]

- Dolbier, W. R. (2021).

- Synthesis method for pyroxasulfone, and application of pyroxasulfone. Google Patents. (n.d.).

-

Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. ChemRxiv. (n.d.). Retrieved from [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. (n.d.). Retrieved from [Link]

-

1-Bromo-4-[chloro(difluoro)methoxy]benzene. PubChem. (n.d.). Retrieved from [Link]

-

Precision in Synthesis: Utilizing 2-Bromo-5-chloro-1,3-difluorobenzene for Cross-Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Retrieved from [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene | 105529-59-7 | Benchchem [benchchem.com]

- 4. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2022000603A1 - Synthesis method for pyroxasulfone, and application of pyroxasulfone - Google Patents [patents.google.com]

- 7. Synthesis method of pyroxasulfone - Eureka | Patsnap [eureka.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Hindered Aryl Bromides

Status: Online Operator: Senior Application Scientist Ticket ID: HINDERED-ArBr-OPTIMIZATION Mission: To provide high-fidelity troubleshooting and optimization protocols for cross-coupling reactions involving sterically congested aryl bromides.

Core Logic: Why Your Reaction is Failing

Before optimizing, you must diagnose the failure mode. Sterically hindered aryl bromides (e.g., ortho-substituted or multi-substituted rings) introduce a specific kinetic bottleneck: The Oxidative Addition (OA) Penalty.

In standard couplings, OA is fast. In hindered systems, the bulky substituents physically block the palladium center from accessing the C-Br bond. If OA is too slow, the active Pd(0) species aggregates into inactive Palladium black (Pd_n).

The Solution Architecture:

-

Force Mono-Ligation: You need a ligand bulky enough to prevent the formation of inactive PdL2 species, ensuring the highly active mono-ligated PdL species is the resting state.

-

Instant Activation: You cannot rely on in situ reduction of Pd(II) salts (like Pd(OAc)2). You must use pre-formed Pd(0) sources or rapidly activating precatalysts (Pd-G4).[1]

Hardware Selection: Catalyst & Ligand Matrix[2][3]

The "Engine": Precatalyst Selection

Do not use Pd2(dba)3 or Pd(PPh3)4 for highly hindered substrates. They generate free ligands (dba or PPh3) that inhibit the reaction.

-

Recommendation: Use Buchwald Pd-G4 Precatalysts .

-

Why? The G4 scaffold (N-methyl-2-aminobiphenyl) activates rapidly at room temperature upon exposure to base. Unlike G3 (which releases carbazole), G4 releases N-methylcarbazole, which is less likely to coordinate to the metal center and inhibit the reaction [1].

The "Transmission": Ligand Decision Tree

Select your ligand based on the specific coupling type and nucleophile.

Figure 1: Decision matrix for ligand selection based on nucleophile class and failure mode.

The Environment: Base & Solvent Effects[4][5]

The choice of base is not just about pKa; it is about solubility and the rate of transmetalation .

| Base | pKa (conj.[2] acid) | Solubility Profile | Use Case for Hindered Ar-Br |

| NaOtBu | ~17 | Soluble in Toluene/THF | Standard Choice. Fast reaction rates. Essential for hindered substrates to force the reaction before catalyst decomposition. |

| K3PO4 | ~12 | Insoluble (Heterogeneous) | Functional Group Tolerant. Use for base-sensitive substrates (esters, nitriles). Requires water (1-5%) or grinding to improve kinetics. |

| Cs2CO3 | ~10 | Moderate (in Dioxane) | The "Suzuki Special." The large Cesium cation helps stabilize the transition state in Suzuki couplings. |

| DBU | ~12 | Fully Soluble | Specialist. Use when inorganic bases fail due to solubility issues. |

Troubleshooting: The "Blue Screen of Death"

Issue 1: Protodehalogenation (Reduction)

Symptom: You recover the starting material where the Bromine has been replaced by Hydrogen (Ar-Br

-

Switch Solvent: Move away from ethereal solvents (THF, Dioxane) to Toluene . Ethers are notorious hydride sources.

-

Increase Concentration: Run the reaction at 0.5 M or 1.0 M. This increases the rate of the bimolecular transmetalation step relative to the unimolecular side reaction [2].

-

Boost Catalyst: Increase Pd loading to 2-5 mol%.

Issue 2: No Reaction (Recovery of Ar-Br)

Symptom: Starting material is untouched. Diagnosis: The catalyst never entered the cycle (failed activation) or the steric bulk completely shut down oxidative addition. Fixes:

-

Check Activation: Are you using Pd(OAc)2 + Ligand? Stop. Switch to Pd-G4-XPhos .

-

Temperature Ramp: Hindered substrates often require 80–110 °C. Do not run these at room temperature.

-

Additives: For Suzuki couplings, add 3-5 drops of water . Boronic acids require tricoordinate boronate formation (Ar-B(OH)3

Ar-B(OH)3(Base)-) to transmetalate. Completely anhydrous conditions often fail [3].

Standard Operating Procedure (SOP)

Protocol: Cross-Coupling of Hindered Aryl Bromide (200 mg Scale) This protocol utilizes the G4 precatalyst system for maximum reliability.

Reagents:

-

Hindered Aryl Bromide (1.0 equiv)

-

Nucleophile (1.2 equiv)[3]

-

Base (NaOtBu for C-N; K3PO4 for C-C) (1.5 - 2.0 equiv)

-

Catalyst: XPhos Pd G4 (2-5 mol%)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Workflow:

-

Solid Addition: Inside a glovebox (preferred) or under a stream of Argon, add the Aryl Bromide, Nucleophile, Base, and Pd-G4 precatalyst to a reaction vial equipped with a stir bar.

-

Note: Adding the precatalyst as a solid prevents premature activation.

-

-

Seal & Purge: Cap the vial with a septum screw cap. If outside a glovebox, evacuate and backfill with Argon x3.

-

Liquid Addition: Syringe in the degassed solvent.

-

Concentration Target: 0.2 M to 0.5 M.

-

-

Activation: Place in a pre-heated block (80 °C).

-

Visual Check: The solution should turn from off-white/yellow to a dark tea color within 2-5 minutes. This indicates the release of the active Pd(0) species.

-

-

Monitoring: Monitor by LCMS/GCMS at 1 hour.

-

Decision: If <10% conversion, raise temp to 110 °C. If protodehalogenation is observed, stop, switch solvent to Toluene, and restart.

-

Mechanism of Action: G4 Activation

The following diagram illustrates why the G4 precatalyst is superior for this workflow.

Figure 2: Activation pathway of G4 precatalysts. Note the release of N-methylcarbazole, which prevents catalyst inhibition common in earlier generations.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: From Basic Principles to Industrial Applications." Chemical Science, 2011.

-

Organ, M. G., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society, 2015.

-

Suzuki, A., et al. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2024.

-

Sigma-Aldrich Technical Guides. "G3 and G4 Buchwald Precatalysts." MilliporeSigma, 2024.

Sources

Technical Support Center: Column Chromatography Purification of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene. This molecule, with its unique combination of halogen and difluoromethoxy substituents, presents specific challenges and opportunities in downstream processing. The presence of multiple halogens and the electron-withdrawing difluoromethoxy group dictates its polarity and potential interactions with the stationary phase.[1] This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategy effectively.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of halogenated aromatic compounds.

Question 1: My product and a key impurity are co-eluting or have very poor separation (ΔRf < 0.1) on the column, even though they looked separable on my initial TLC plate.

Answer:

This is a frequent challenge stemming from the subtle differences in polarity between closely related aromatic isomers or byproducts. Several factors can cause this discrepancy between TLC and column performance.

-

Causality:

-

Concentration Effects: TLC plates are loaded with microgram quantities, whereas a column is loaded with milligrams or grams. At higher concentrations, intermolecular interactions can alter the elution profile, causing bands to broaden and overlap.

-

Solvent System Selectivity: Your current mobile phase may be effective at moving the compounds but lacks the specific intermolecular interactions needed to differentiate them. Halogenated aromatics can engage in subtle halogen–π and dipole-dipole interactions that a standard hexane/ethyl acetate system may not effectively exploit.[2]

-

Non-Ideal Column Conditions: Poor column packing can create channels, and overloading the column saturates the stationary phase. Both issues destroy the equilibrium required for a sharp separation.[3][4]

-

-

Solutions & Actionable Advice:

-

Re-optimize the Mobile Phase: The goal is to maximize the differential affinity of your compounds for the stationary phase.

-

Introduce Aromatic Solvents: Substitute hexane with toluene. Toluene can engage in π-π stacking interactions differently with your product and impurities, often dramatically improving separation for aromatic compounds.[5][6] Start by testing a gradient of Ethyl Acetate in Toluene on a TLC plate.

-

Change Solvent Selectivity Class: Move away from the common ethyl acetate (Class VIa) / hexane system. Experiment with a solvent from a different class, such as Dichloromethane (DCM, Class V) with hexane.[6] A 10-40% DCM/hexane mixture is a good starting point.

-

-

Employ Gradient Elution: If a single isocratic solvent system fails, a shallow solvent gradient is the superior choice. Start with a low polarity mobile phase to allow the less polar compounds to separate, then gradually increase the polarity to elute your target compound away from more polar impurities. This sharpens bands and improves resolution.[3]

-

Reduce the Load: As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel for a difficult separation (e.g., 50-100 mg crude on a 50 g column). Overloading is a primary cause of failed separations.

-

Question 2: The spot for my product is streaking or "tailing" on the TLC plate, and the column fractions are broad and mixed.

Answer:

Tailing is a visual indicator of a non-ideal interaction between your compound and the stationary phase, which is almost always silica gel.

-

Causality:

-

Acidic Silanol Interactions: Silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[7] While 2-Bromo-1-chloro-4-(difluoromethoxy)benzene itself is not basic, impurities from the synthesis (e.g., nitrogen-containing reagents) might be. These basic impurities can interact strongly with the acidic silanol groups, causing them to drag along the stationary phase.

-

Inappropriate Solvent Polarity: If the eluent is not strong enough to effectively dissolve the compound off the silica surface as it moves, the elution band will broaden and tail.[3]

-

Compound Instability: Although the difluoromethoxy group is generally stable, degradation on the acidic silica surface can sometimes manifest as streaking.[1]

-

-

Solutions & Actionable Advice:

-

Modify the Mobile Phase:

-

For suspected basic impurities, add 0.1-0.5% triethylamine (TEA) to your mobile phase. TEA is a volatile base that will preferentially bind to the acidic silanol sites, rendering them neutral and preventing your compounds of interest from sticking.[5] Always re-run a TLC with the modified solvent to confirm it helps.

-

If the compound itself might be slightly acidic, a few drops of acetic or formic acid can improve peak shape, although this is less likely for your target molecule.

-

-

Increase Eluent Strength: If the Rf of your compound is very low (<0.15) even with a reasonable solvent mixture (e.g., 20% EtOAc/Hexane), you may need to increase the percentage of the polar solvent to reduce the compound's residence time on the stationary phase.

-

Consider an Alternative Stationary Phase: If tailing persists and degradation is suspected, switching to a neutral stationary phase like alumina could be a solution.[5][8] Neutral alumina is less acidic and can prevent decomposition of sensitive compounds.

-

Question 3: I suspect my compound is decomposing on the silica gel. How can I confirm this and what can I do?

Answer:

Confirming on-column decomposition is a critical step before attempting more complex solutions.

-

Causality:

-

Diagnostic Test (2D TLC):

-

Spot your crude material on a TLC plate.

-

Run the plate in a suitable solvent system.

-

Remove the plate and allow it to dry completely.

-

Crucially, turn the plate 90 degrees and re-run it in the exact same solvent chamber.

-

Interpretation: If the compound is stable, you will see all spots lying on a 45-degree diagonal line from the origin. If you see new spots that are not on this diagonal, it indicates that the compound degraded upon contact with the silica during the first elution.[3]

-

-

Solutions & Actionable Advice:

-

Deactivate the Silica: Before packing the column, you can prepare a slurry of the silica gel in your starting eluent containing 1% triethylamine. Let it sit for an hour, then pack as usual. This neutralizes the silica surface.

-

Switch to a Neutral Stationary Phase: As mentioned previously, neutral alumina is an excellent alternative for acid-sensitive compounds.[8]

-

Use Florisil: Florisil (magnesium silicate) is another less acidic alternative to silica gel that can be effective for separating moderately polar compounds.[3]

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for developing a separation method for 2-Bromo-1-chloro-4-(difluoromethoxy)benzene?

For a halogenated aromatic compound of this nature, a systematic approach to solvent scouting is recommended. Start with systems of differing selectivity.[6]

| Solvent System (v/v) | Solvent Class Interaction | Typical Starting Ratio | Rationale |

| Ethyl Acetate / Hexane | Dipole-induced dipole | 5-15% EtOAc | A universal starting point for moderately polar compounds.[10] |

| Dichloromethane / Hexane | Proton acceptor / Dipole | 10-30% DCM | Offers different selectivity and can be less aggressive than EtOAc. |

| Toluene / Hexane | π-π interactions | 20-50% Toluene | Excellent for resolving aromatic isomers due to π-stacking interactions.[5] |

Goal: Aim for a mobile phase that gives your target compound an Rf value between 0.20 and 0.35 on the TLC plate. This range provides the optimal balance between resolution and run time on a column.

Q2: How do I choose between dry loading and wet (liquid) loading my sample onto the column?

Dry loading is strongly recommended, especially for difficult separations.

-

Wet Loading: Involves dissolving the crude product in a minimal amount of the mobile phase and carefully pipetting it onto the top of the column bed.

-

Pros: Quick and easy for simple purifications.

-

Cons: It's very difficult to achieve a perfectly flat, narrow starting band. The solvent used for dissolution can disrupt the top of the column bed and carry impurities down prematurely, leading to band broadening.

-

-

Dry Loading: Involves pre-adsorbing the crude product onto a small amount of silica gel.

-

Pros: Guarantees an extremely narrow and uniform starting band, which is critical for maximizing resolution. It prevents issues with compound solubility in the initial mobile phase.[4]

-

Cons: Takes slightly more time to prepare.

-

Q3: When should I use a gradient elution versus an isocratic (single solvent) elution?

-

Use Isocratic Elution when: Your target compound is well-separated from all other spots on the TLC plate (ΔRf > 0.2) and has an Rf around 0.2-0.35. This is simpler to run.

-

Use Gradient Elution when: Your crude mixture contains compounds with a wide range of polarities. A gradient allows you to first elute the non-polar impurities with a weak solvent, then increase the polarity to cleanly elute your target compound, and finally wash off highly polar impurities. This is the superior method for complex mixtures or poorly resolved compounds.[3]

Section 3: Standardized Protocols & Visual Workflows

Protocol 1: Column Chromatography Purification Workflow

This protocol outlines the standard procedure from method development to fraction analysis.

-

TLC Method Development:

-

Prepare stock solutions of your crude product.

-

Test various solvent systems (see FAQ table) to find one that places the target Rf between 0.20 and 0.35 with maximum separation from impurities.

-

-

Column Preparation (Slurry Packing):

-

Choose an appropriate size glass column with a stopcock.

-

Add a small plug of glass wool and a layer of sand.

-

In a separate beaker, mix your silica gel (typically 230-400 mesh) with the initial, least polar mobile phase to form a consistent slurry.

-

Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.[11]

-

-

Sample Loading (Dry Method):

-

Dissolve your crude product in a volatile solvent (like DCM or acetone).

-

Add silica gel (2-3 times the mass of your crude product) and mix well.

-

Remove the solvent by rotary evaporation until you have a fine, free-flowing powder.

-

Carefully add this powder to the top of the packed column bed, creating a thin, even layer.

-

Gently add a protective layer of sand on top of your sample layer.[4]

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column without disturbing the sand layer.

-

Apply gentle, consistent air pressure to begin elution.

-

Collect fractions in an array of test tubes. The size of the fractions should be about 1/4 to 1/2 of the column volume.

-

If running a gradient, systematically increase the percentage of the polar solvent after the initial non-polar compounds have eluted.

-

-

Fraction Analysis:

-

Use TLC to analyze the collected fractions. Spot multiple fractions per plate to identify which ones contain your pure product.

-

Combine the pure fractions, and remove the solvent via rotary evaporation to yield the purified 2-Bromo-1-chloro-4-(difluoromethoxy)benzene.[12]

-

Diagram 1: General Purification Workflow

A visual guide to the entire column chromatography process.

Caption: Workflow from method development to pure product isolation.

Diagram 2: Troubleshooting Decision Tree for Poor Separation

A logical path for diagnosing and solving co-elution issues.

Caption: A step-by-step guide for troubleshooting poor resolution.

References

- Vertex AI Search. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.

-

PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 28, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 28, 2026, from [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-[chloro(difluoro)methoxy]benzene. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]